6-Tributylstannyl-2,2'-bipyridine
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Overview
Description
6-Tributylstannyl-2,2’-bipyridine is an organotin compound with the molecular formula C22H34N2Sn. It is a derivative of bipyridine, where one of the hydrogen atoms is replaced by a tributylstannyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tributylstannyl-2,2’-bipyridine typically involves the reaction of 2,2’-bipyridine with tributyltin chloride in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
2,2’-Bipyridine+Bu3SnCl→6-Tributylstannyl-2,2’-bipyridine+HCl
Common bases used in this reaction include sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is typically conducted in anhydrous solvents such as tetrahydrofuran (THF) or toluene .
Industrial Production Methods
While specific industrial production methods for 6-Tributylstannyl-2,2’-bipyridine are not widely documented, the general principles of organotin compound synthesis apply. Large-scale production would likely involve similar reaction conditions with optimization for yield and purity. Industrial processes would also incorporate rigorous purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-Tributylstannyl-2,2’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form different organotin oxides.
Coupling Reactions: It can participate in cross-coupling reactions, such as Stille coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles. Conditions typically involve the use of polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or other oxidizing agents are used.
Coupling Reactions: Palladium catalysts are commonly employed in Stille coupling reactions, with conditions including the use of an inert atmosphere and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling reactions, the product is typically a new bipyridine derivative with a different substituent replacing the tributylstannyl group .
Scientific Research Applications
6-Tributylstannyl-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various bipyridine derivatives and organotin compounds.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism by which 6-Tributylstannyl-2,2’-bipyridine and its derivatives exert their effects involves the formation of stable complexes with metal ions. These complexes can interact with biological molecules, such as DNA, leading to various biological effects. For example, certain derivatives have been shown to induce apoptosis in cancer cells by intercalating with DNA and disrupting its function .
Comparison with Similar Compounds
Similar Compounds
2-(Tributylstannyl)pyridine: Similar in structure but with a single pyridine ring.
6-Methyl-2-(tributylstannyl)pyridine: A methyl-substituted derivative.
Uniqueness
6-Tributylstannyl-2,2’-bipyridine is unique due to its bipyridine core, which provides additional coordination sites for metal ions compared to similar compounds with single pyridine rings. This enhances its ability to form stable complexes and participate in a wider range of chemical reactions .
Properties
Molecular Formula |
C22H34N2Sn |
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Molecular Weight |
445.2 g/mol |
IUPAC Name |
tributyl-(6-pyridin-2-ylpyridin-2-yl)stannane |
InChI |
InChI=1S/C10H7N2.3C4H9.Sn/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*1-3-4-2;/h1-7H;3*1,3-4H2,2H3; |
InChI Key |
FTXHRWWXXUMTGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)C2=CC=CC=N2 |
Origin of Product |
United States |
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